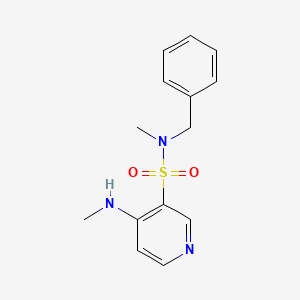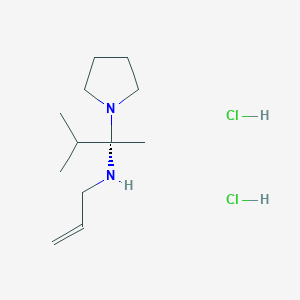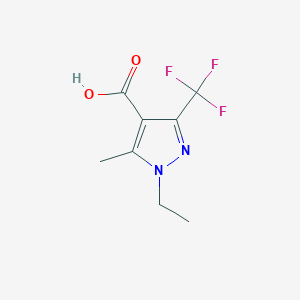
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Etil-1,2,4-oxadiazol-5-il)-2-metil anilina es un compuesto orgánico que pertenece a la clase de los oxadiazoles. Los oxadiazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno y un átomo de oxígeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(3-Etil-1,2,4-oxadiazol-5-il)-2-metil anilina típicamente implica la reacción de amidoximas con anhídridos isatoicos en un medio de NaOH-DMSO a temperatura ambiente. Este método permite la producción eficiente de anilinas sustituidas estructuralmente diversas que llevan el motivo 1,2,4-oxadiazol en rendimientos moderados a excelentes . La reacción no requiere el uso de grupos protectores, lo que la convierte en una ruta sintética conveniente y eficiente.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 4-(3-Etil-1,2,4-oxadiazol-5-il)-2-metil anilina no están bien documentados, se pueden aplicar los principios generales de la síntesis orgánica a gran escala. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos, utilizar reactores de flujo continuo y emplear técnicas de purificación como cristalización y cromatografía para garantizar la pureza del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(3-Etil-1,2,4-oxadiazol-5-il)-2-metil anilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otros grupos funcionales.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de disolventes como diclorometano o etanol.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
4-(3-Etil-1,2,4-oxadiazol-5-il)-2-metil anilina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como un farmacóforo en el diseño de fármacos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
Ciencia de Materiales: Se utiliza en el desarrollo de colorantes fluorescentes, OLED y sensores debido a sus propiedades electrónicas únicas.
Síntesis Orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas, incluidos otros heterociclos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-(3-Etil-1,2,4-oxadiazol-5-il)-2-metil anilina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos antimicrobianos o anticancerígenos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y la estructura del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 4-(3-Etil-1,2,4-oxadiazol-5-il)-2-metil anilina incluyen:
- 4-(3-Metil-1,2,4-oxadiazol-5-il)anilina
- 4-(3-Etil-1,2,4-oxadiazol-5-il)benzonitrilo
- 3-(5-(2-Aminoetil)-1,3,4-oxadiazol-2-il)benzonitrilo clorhidrato
Unicidad
La singularidad de 4-(3-Etil-1,2,4-oxadiazol-5-il)-2-metil anilina radica en su patrón específico de sustitución, que imparte propiedades electrónicas y estéricas distintas. Estas propiedades pueden influir en su reactividad e interacciones con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
InChI |
InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-4-5-9(12)7(2)6-8/h4-6H,3,12H2,1-2H3 |
Clave InChI |
YGPNOTJFLURONK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)










